N-propyloxetan-3-amine
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Overview
Description
N-propyloxetan-3-amine is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether, and an amine group attached to the third carbon of the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-propyloxetan-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with ethylene oxide under basic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-propyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxetane-based nitro compounds.
Reduction: Reduction of the oxetane ring can lead to the formation of open-chain amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve halogenated precursors and bases like sodium hydroxide.
Major Products:
Oxidation: Formation of nitro-oxetane derivatives.
Reduction: Formation of open-chain primary amines.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
N-propyloxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-propyloxetan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various cellular components .
Comparison with Similar Compounds
Oxetan-3-amine: Similar structure but lacks the propyl group, leading to different reactivity and applications.
N-methyl-oxetan-3-amine:
3-aminooxetane: Another related compound with different substituents on the oxetane ring
Uniqueness: This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-propyloxetan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-2-3-7-6-4-8-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
REKFYMHLHARZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1COC1 |
Origin of Product |
United States |
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